H-Phe-D-met-arg-phe-NH2

説明

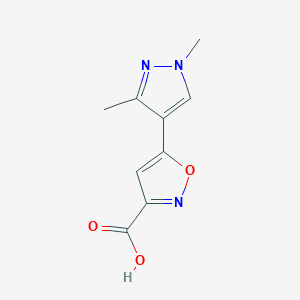

“H-Phe-D-met-arg-phe-NH2” is also known as FMRFamide . It is a neuropeptide from a broad family of FMRFamide-related peptides (FaRPs) all sharing an -RFamide sequence at their C-terminus . It was first identified in Hard clam (Mercenaria mercenaria) and is thought to play an important role in cardiac activity regulation .

Synthesis Analysis

The synthesis of “H-Phe-D-met-arg-phe-NH2” involves complex biochemical pathways. The peptide content is approximately 65% . The compound H-Tyr-D-Arg-Phe-Gly-NH2 was selected for development as a potential analgesic drug based on the close similarity of its structure to that of natural peptides .Molecular Structure Analysis

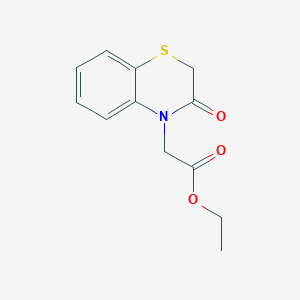

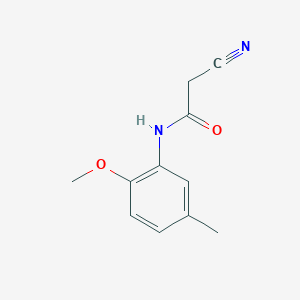

The empirical formula of “H-Phe-D-met-arg-phe-NH2” is C29H42N8O4S . It has a molecular weight of 598.76 . The SMILES string representation is CSCCC(NC(=O)C(N)Cc1ccccc1)C(=O)NC(CCCNC(N)=N)C(=O)NC(Cc2ccccc2)C(N)=O .Chemical Reactions Analysis

“H-Phe-D-met-arg-phe-NH2” contains a total of 85 bonds, including 43 non-H bonds, 17 multiple bonds, 18 rotatable bonds, 5 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amide (aliphatic), 3 secondary amides (aliphatic), 1 guanidine derivative, 3 primary amines (aliphatic), and 1 sulfide .科学的研究の応用

Neuronal System in Rat Brain and Pituitary

Research has shown that H-Phe-D-met-arg-phe-NH2 (molluskan cardioexcitatory peptide) is part of a widespread neuronal system in the rat central nervous system, including the brain, spinal cord, and posterior pituitary. This peptide is distinct from neurons labeled by antibodies to either Met-enkephalin or its putative precursor, demonstrating its unique role in the neuronal system (Weber et al., 1981).

Analytical Method Development

A capillary electrophoresis method has been developed to separate H-Phe-D-met-arg-phe-NH2 and related substances. This method is crucial for identifying impurities in the peptide and is validated for precision and accuracy, demonstrating the peptide's significance in analytical chemistry (Brunnkvist et al., 2004).

Pharmacological Characterization

Pharmacological studies have isolated and synthesized two peptides from bovine brain that crossreact with antibodies against H-Phe-D-met-arg-phe-NH2. These peptides have been found to modify the action of morphine, indicating a potential role in pain modulation and opioid response (Yang et al., 1985).

Genetic Studies in Drosophila

A gene encoding neuropeptides related to H-Phe-D-met-arg-phe-NH2 has been isolated in Drosophila. This gene is responsible for encoding a precursor protein that gives rise to multiple neuropeptides, illustrating the peptide's relevance in genetic research and neurobiology (Schneider & Taghert, 1988).

Role in Protein Stability

Studies on NH...S hydrogen bonds in methionine residues, including those in dipeptides containing H-Phe-D-met-arg-phe-NH2, have provided insights into the stability and structure of proteins. This research is significant for understanding protein folding and stability in biochemical and biophysical contexts (Biswal et al., 2012).

Conformational Analysis of Analogs

Research has also focused on the conformation of analogs of H-Phe-D-met-arg-phe-NH2, providing valuable insights into the structural requirements for biological activity. Such studies are crucial for developing synthetic peptides with specific biological functions (Grdadolnik et al., 1994).

将来の方向性

The discovery of endogenous opioid peptides accentuated the highly promising potential of designing drugs based on them . The compound H-Tyr-D-Arg-Phe-Gly-NH2 was selected for development as a potential analgesic drug based on the close similarity of its structure to that of natural peptides . This suggests that “H-Phe-D-met-arg-phe-NH2” and related peptides may have potential applications in the development of new drugs.

特性

IUPAC Name |

N-(1-amino-1-oxo-3-phenylpropan-2-yl)-2-[[2-[(2-amino-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N8O4S/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSPDMCSKYUFBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-amino-1-oxo-3-phenylpropan-2-yl)-2-[[2-[(2-amino-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1335172.png)

![2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide](/img/structure/B1335174.png)

![2-[(2-Methoxyethyl)amino]nicotinic acid](/img/structure/B1335193.png)